9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Description
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound characterized by a sulfur atom (thia) at position 3, fluorine atoms at positions 9 and 9, and a carboxylic acid group at position 5. Its unique structure combines steric rigidity from the bicyclo[3.3.1]nonane framework with electronic effects from fluorine and sulfur, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C9H12F2O2S |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2S/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
InChI Key |
YEGYYHXAOXUIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CSCC1C2(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bicyclo[3.3.1]nonane Core Construction
The bicyclo[3.3.1]nonane skeleton is typically synthesized via cyclization reactions involving cyclohexane derivatives or through multi-step ring-forming sequences. Common approaches reported include:
- Cyclization of cyclohexanol derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) to form bicyclic ketones or alcohols.
- Double Mannich-type reactions or intramolecular cyclizations starting from substituted cyclohexanones or cyclohexenylpyrrolidines.
For example, 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid has been prepared from 1-cyclohexenylpyrrolidine and 2-bromomethyl-acrylic acid benzyl ester with an overall yield of 69%.
Incorporation of Sulfur at the 3-Position
Representative Synthetic Procedure (Hypothetical Consolidation)
*Yields are approximate based on analogous bicyclic fluorination and sulfur incorporation reactions reported in literature.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for bicyclic protons and the carboxylic acid proton (broad singlet near 11-12 ppm) confirm ring formation and functionalization.
- 13C NMR: Signals at ~183 ppm confirm carboxylic acid carbonyl; signals between 15-37 ppm correspond to bicyclic carbons.
- Mass Spectrometry: Molecular ion peaks consistent with the formula including two fluorines and sulfur (e.g., m/z ~ 200-220 depending on exact substituents).
- Elemental Analysis: Confirms carbon, hydrogen, fluorine, oxygen, and sulfur content consistent with the target compound.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures with altered functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfur atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
- Electronic Effects: The thia (sulfur) variant exhibits lower solubility in aqueous media compared to oxa (oxygen) analogs but may enhance metabolic stability due to sulfur’s resistance to oxidation .
Synthetic Accessibility :
- Benzyl-substituted variants (e.g., CAS 1630906-39-6) may serve as prodrugs due to their enhanced solubility in acidic environments .
Price and Availability :
Research Findings
- Metabolic Stability: Fluorinated bicyclic compounds demonstrate prolonged half-lives in vivo compared to non-fluorinated analogs, as seen in studies of similar cephalosporin derivatives .
- Solubility : The oxa analog (CAS 2361767-85-1) has higher aqueous solubility (logP ~1.2) than the thia variant (estimated logP ~2.5), critical for oral bioavailability .
- Thermal Stability : Boc-protected derivatives (e.g., CAS 1233323-61-9) require refrigeration (2–8°C), whereas fluorinated analogs are stable at room temperature .
Q & A
Q. What are the critical steps in synthesizing 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid with high purity?
The synthesis involves multi-step organic reactions, including cyclization and fluorination steps. Key considerations include:
- Reaction conditions : Temperature (often maintained between 0–60°C), solvent polarity (e.g., dichloromethane or THF), and pH control to prevent side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Analytical validation : NMR (¹H, ¹³C, and ¹⁹F for fluorine detection) and HPLC (≥95% purity threshold) to confirm structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopic methods : ¹H/¹³C NMR for backbone analysis and ¹⁹F NMR to confirm fluorine positions.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (observed: ~199.63 g/mol).
- X-ray crystallography : For absolute stereochemical assignment, though limited by crystal formation challenges .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, DMF) but is sparingly soluble in water.
- Stability : Degrades under strong acidic/basic conditions; stable in neutral pH and dark environments .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity.
- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective fluorination.
- By-product analysis : GC-MS or LC-MS to identify impurities and adjust stoichiometry .
Q. What challenges arise in the spectroscopic analysis of fluorinated bicyclic compounds?
- ¹⁹F NMR complexity : Signal splitting due to coupling with adjacent protons/fluorines. Use decoupling or high-field instruments (≥500 MHz) for resolution.
- Mass spectrometry : Fragmentation patterns complicated by the bicyclic framework; employ tandem MS (MS/MS) for accurate interpretation .
Q. How do fluorine atoms influence the compound’s reactivity and stability?
- Electronic effects : Fluorine’s electronegativity increases ring strain and alters pKa of the carboxylic acid group (predicted ΔpKa ≈ 1–2 units vs. non-fluorinated analogs).
- Metabolic stability : Fluorine substitution reduces oxidative metabolism in biological systems, enhancing half-life in pharmacokinetic studies .
Q. What methodologies resolve contradictions in reported synthesis yields?
- Reproducibility checks : Standardize solvents, catalysts, and temperature across labs.
- Cross-validation : Compare HPLC traces and NMR data from independent studies to identify batch-specific impurities .
Q. How does this compound interact with neurological targets?
Q. What computational tools predict the compound’s behavior in complex reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
